molecular formula C15H14N2OS2 B2681482 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923778-58-9

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2681482
CAS No.: 923778-58-9
M. Wt: 302.41
InChI Key: HWQKQEGHHJRDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with a methyl group at the 3-position and a phenylethylsulfanyl group at the 2-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thieno[3,2-d]pyrimidine core.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be attached to the 2-position through nucleophilic substitution reactions. This involves the reaction of the thieno[3,2-d]pyrimidine core with a phenylethylsulfanyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents with a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thienopyrimidines with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
  • 3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique thieno[3,2-d]pyrimidine core structure, which imparts distinct chemical and biological properties. Its specific substitution pattern with a methyl group and a phenylethylsulfanyl group further differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.

Properties

IUPAC Name

3-methyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-17-14(18)13-12(8-10-19-13)16-15(17)20-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKQEGHHJRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.